1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 164410-94-0
VCID: VC4551565
InChI: InChI=1S/C16H17N5O2/c1-10-4-6-11(7-5-10)20-8-3-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h4-7H,3,8-9H2,1-2H3,(H,18,22,23)
SMILES: CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Molecular Formula: C16H17N5O2
Molecular Weight: 311.345

1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

CAS No.: 164410-94-0

Cat. No.: VC4551565

Molecular Formula: C16H17N5O2

Molecular Weight: 311.345

* For research use only. Not for human or veterinary use.

1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione - 164410-94-0

Specification

CAS No. 164410-94-0
Molecular Formula C16H17N5O2
Molecular Weight 311.345
IUPAC Name 1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C16H17N5O2/c1-10-4-6-11(7-5-10)20-8-3-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h4-7H,3,8-9H2,1-2H3,(H,18,22,23)
Standard InChI Key WNXWYCNZVRRYSP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C

Introduction

1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique bicyclic structure that combines both purine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry and drug development due to its potential biological activity and interactions with biological macromolecules .

Key Characteristics:

  • Chemical Name: 1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • Molecular Formula: C16H17N5O2

  • Molecular Weight: 311.33848 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and controlled reaction conditions (temperature and pressure) to optimize yield and purity. Techniques such as microwave-assisted synthesis can enhance reaction rates while reducing by-products. Purification steps like recrystallization or chromatography are often employed to isolate the desired product effectively.

Synthesis Overview:

StepDescriptionConditions
Initial ReactionFormation of the core structure through condensation reactions involving appropriate precursorsHigh temperature under inert atmosphere
Intermediate StepsAddition of functional groups (e.g., methyl group at position 9) using alkylation reactionsPresence of base catalysts
Final PurificationRecrystallization or chromatography techniques for purificationSolvent selection based on solubility

Chemical Reactivity:

Reactions involving this compound should be carefully monitored for temperature and pH to prevent degradation or unwanted side reactions.

Biological Activity

Research suggests that compounds structurally similar to this one can act as inhibitors for various enzymes involved in cellular processes. For example:

Potential Applications:

This compound may have applications in inhibiting enzymes related to nucleic acid metabolism or protein binding due to its structural similarity with purines.

Research Findings

Studies indicate that heterocyclic compounds like these can exhibit significant pharmacological properties by interacting with biological systems at the molecular level.

Mechanism of Action:

The mechanism primarily revolves around interactions with biological macromolecules such as proteins or nucleic acids.

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